2-Methyl-2-(piperazin-1-yl)propanoic acid
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Overview
Description
2-Methyl-2-(piperazin-1-yl)propanoic acid is an organic compound that features a piperazine ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in pharmaceuticals and chemical research. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperazin-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpropanoic acid and piperazine.
Activation of Carboxylic Acid: The carboxylic acid group of 2-methylpropanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated carboxylic acid reacts with piperazine to form the desired product. This reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where halogenated compounds react with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-2-(piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(piperidin-1-yl)propanoic acid: Similar structure but with a piperidine ring instead of piperazine.
2-Methyl-2-(morpholin-1-yl)propanoic acid: Contains a morpholine ring, offering different chemical properties.
Uniqueness
2-Methyl-2-(piperazin-1-yl)propanoic acid is unique due to the presence of the piperazine ring, which provides distinct chemical reactivity and biological activity compared to its analogs. The piperazine ring’s ability to participate in hydrogen bonding and its conformational flexibility make it a valuable scaffold in drug design.
Properties
IUPAC Name |
2-methyl-2-piperazin-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,7(11)12)10-5-3-9-4-6-10/h9H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWWEBIRTIIEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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